molecular formula C6H9BrO B1249149 2-Bromocyclohexanone CAS No. 822-85-5

2-Bromocyclohexanone

Cat. No.: B1249149
CAS No.: 822-85-5
M. Wt: 177.04 g/mol
InChI Key: KDXYEWRAWRZXFT-UHFFFAOYSA-N
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Description

2-Bromocyclohexanone is an organic compound with the molecular formula C6H9BrO. It is a brominated derivative of cyclohexanone and is characterized by the presence of a bromine atom attached to the second carbon of the cyclohexanone ring. This compound is a colorless to pale yellow liquid or crystalline solid and is soluble in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclohexanone is typically synthesized by the bromination of cyclohexanone. The reaction involves treating cyclohexanone with a brominating agent such as bromine or a mixture of a halogenate salt and hydrogen bromide in an aqueous or aqueous-organic medium. The reaction is carried out at a temperature of up to 50°C and a pH between 0 and 4 .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The bromination reaction is carefully controlled to ensure high yield and purity. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Bromocyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents for reduction reactions.

    Bases: Strong bases like sodium hydroxide are used in dehydrohalogenation reactions.

Major Products:

Scientific Research Applications

Potential Therapeutic Applications
Research indicates that 2-bromocyclohexanone derivatives exhibit significant anticholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Studies have shown that certain derivatives can inhibit butyrylcholinesterase and acetylcholinesterase effectively, with reported inhibition rates reaching up to 90%. This highlights its potential role in drug development aimed at enhancing cognitive function.

Biochemical Analysis

Cellular Interactions and Mechanisms
In biochemical contexts, this compound interacts with various enzymes and proteins. It has been observed to modulate cell signaling pathways and influence gene expression. For example, it can inhibit certain dehydrogenase enzymes, affecting the redox balance within cells. Additionally, its interaction with transcription factors can lead to alterations in metabolic processes.

Material Science

Applications in Polymer Chemistry
The compound is also utilized in material science for synthesizing advanced materials and polymers. Its ability to undergo various chemical transformations makes it suitable for developing new materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 2-Bromocyclohexanone primarily involves its reactivity due to the presence of the bromine atom. This reactivity allows it to participate in various chemical reactions, such as nucleophilic substitution and reduction. The bromine atom acts as a leaving group, facilitating the formation of new bonds and the transformation of the compound into different derivatives .

Comparison with Similar Compounds

    Cyclohexanone: The parent compound of 2-Bromocyclohexanone, lacking the bromine atom.

    2-Chlorocyclohexanone: Similar in structure but with a chlorine atom instead of bromine.

    2-Iodocyclohexanone: Contains an iodine atom in place of bromine.

Uniqueness: this compound is unique due to the specific reactivity imparted by the bromine atom. This reactivity makes it particularly useful in organic synthesis and various chemical transformations. Compared to its chloro and iodo counterparts, this compound often exhibits different reactivity patterns and selectivity in reactions .

Biological Activity

2-Bromocyclohexanone (C₆H₉BrO) is an organic compound notable for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article delves into the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including the bromination of cyclohexanone using reagents such as magnesium bromide and trifluoromethanesulfonic anhydride. The reaction typically yields this compound in high efficiency under controlled conditions, emphasizing its reactivity due to the presence of the bromine atom, which facilitates nucleophilic substitution reactions .

Anticholinesterase Activity

One significant area of research on this compound is its potential as an anticholinesterase agent. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have demonstrated that derivatives related to this compound exhibit varying degrees of inhibition against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). For instance, a study reported that certain derivatives showed up to 90% inhibition of BuChE with IC50 values ranging from 6 to 29.8 mmol L^-1 .

Conformational Analysis

The conformational properties of this compound have been studied using NMR spectroscopy and computational methods. The bromine substituent tends to occupy an axial position on the cyclohexane ring due to dipolar interactions, which stabilize this configuration despite potential destabilizing interactions . This conformational stability may influence its biological activity and interactions with target enzymes.

Case Study: Anticholinesterase Inhibition

A comprehensive study evaluated the anticholinesterase activity of several compounds derived from this compound. The results indicated that while many derivatives did not significantly inhibit AChE, some compounds demonstrated selective inhibition towards BuChE. For example, compound 5a' showed a maximum inhibition of 79% against AChE at a concentration of 0.2 mol L^-1, whereas it had a much lower IC50 value against BuChE .

CompoundTarget EnzymeMaximum Inhibition (%)IC50 (mmol L^-1)
5a' AChE7959.2
5b' BuChE906.0
2b' BuChENot significant>29.8

Toxicity and Safety Profile

Toxicological assessments indicate that this compound can cause skin irritation and may lead to allergic reactions upon exposure. Safety data highlight the importance of handling this compound with care in laboratory settings .

Properties

IUPAC Name

2-bromocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXYEWRAWRZXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472791
Record name 2-bromocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-85-5
Record name 2-Bromocyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromocyclohexan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Bromocyclohexanone?

A1: this compound has the molecular formula C6H9BrO and a molecular weight of 177.04 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: Researchers commonly use 1H NMR, 13C NMR, and IR spectroscopy to characterize this compound. [] For example, 1H NMR analysis reveals the presence of a vinylic proton in the quasi-phosphonium salt formed during its reaction with triphenylphosphine. [] 13C NMR helps confirm the incorporation of this compound into polymers by identifying the 2-oxocyclohexyl and bromine end groups. [] IR spectroscopy, specifically analysis of the carbonyl band, provides valuable insights into the conformational equilibrium of this compound in different solvents. []

Q3: What factors influence the conformational equilibrium of this compound?

A4: Both steric and electronic factors contribute to the conformational preferences of this compound. While steric factors usually favor the equatorial conformer to minimize repulsive interactions, electronic effects, such as the gauche effect and hyperconjugation, can stabilize the axial conformer. [, , ]

Q4: How does the carbonyl group influence the conformational behavior and reactivity of this compound?

A5: The carbonyl group plays a crucial role in dictating the conformational preferences and reactivity of this compound. The dipole-dipole interactions involving the carbonyl group influence the relative energies of the axial and equatorial conformers. [] Additionally, the carbonyl group can participate in hyperconjugative interactions, further influencing conformational preferences and reactivity. []

Q5: How is this compound used in Atom Transfer Radical Polymerization (ATRP)?

A6: this compound can act as an initiator in ATRP of styrene. [] The bromine atom initiates the polymerization, and the reaction proceeds with controlled molecular weight and relatively low polydispersity, indicating a living polymerization. [] The resulting polymers contain 2-oxocyclohexyl and bromine end groups, confirming the incorporation of this compound. []

Q6: What is the Tilak reaction, and how is this compound used in this reaction?

A7: The Tilak reaction involves the condensation of a α-haloketone, such as this compound, with a phenol in the presence of a base. This reaction is a key step in the synthesis of Tetrahydrodibenzothiophene. [] this compound reacts with thiophenol under basic conditions to yield Tetrahydrodibenzothiophene, demonstrating its versatility as a building block in heterocyclic synthesis. []

Q7: Can this compound be used to synthesize acetals?

A8: Yes, this compound reacts with 1,2-bis(trimethylsilyloxy)ethane (BTSE) in the presence of Nafion®-TMS as a catalyst to yield the corresponding ethylene acetal. [] This reaction proceeds with moderate to good yields for a variety of α-haloketones, highlighting a practical method for acetal synthesis. []

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